

Unraveling the Crystal Structure of Ferrous Fluoride Tetrahydrate: A Technical Guide

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Compound of Interest

Compound Name: *Iron(II) fluoride tetrahydrate*

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the crystal structure of ferrous fluoride tetrahydrate ($\text{FeF}_2 \cdot 4\text{H}_2\text{O}$), a compound of interest in various chemical and pharmaceutical research areas. This document summarizes its crystallographic data, details the experimental protocols for its synthesis and structural determination, and presents logical workflows for these processes.

Introduction

Ferrous fluoride tetrahydrate, $\text{FeF}_2 \cdot 4\text{H}_2\text{O}$, is an inorganic compound that crystallizes in at least two forms, a rhombohedral (form A) and a hexagonal (form B) polymorph.^{[1][2]} The structural analysis of the disordered form reveals a trigonal crystal system.^{[1][2]} The core of the structure is defined by discrete $[\text{Fe}(\text{H}_2\text{O})_4\text{F}_2]$ octahedral groups.^{[1][2]} A key feature of this crystal structure is the disordered arrangement of the water molecules and fluoride ions, which are statistically distributed over twelve possible sites.^{[1][2]} This guide focuses on the crystallographic details of this disordered structure.

Crystallographic Data

The crystallographic parameters for the disordered form of ferrous fluoride tetrahydrate have been determined by X-ray diffraction. The data is presented in the tables below for both the hexagonal and rhombohedral cell representations.

Table 1: Crystal Data and Structure Refinement for Ferrous Fluoride Tetrahydrate

Parameter	Value
Empirical formula	FeF ₂ ·4H ₂ O
Formula weight	165.90 g/mol [3]
Crystal system	Trigonal
Space group	R3m[1][2]
Density (calculated)	2.19 g/cm ³ [1]
Density (observed)	2.20 g/cm ³ [1]

Table 2: Lattice Parameters for Ferrous Fluoride Tetrahydrate

Cell Type	a (Å)	c (Å)	α (°)
Hexagonal	9.50	4.82	90
Rhombohedral	5.71	5.71	112.75

Data sourced from Penfold and Grigor (1959).[1]

Table 3: Interatomic Distances for Ferrous Fluoride Tetrahydrate

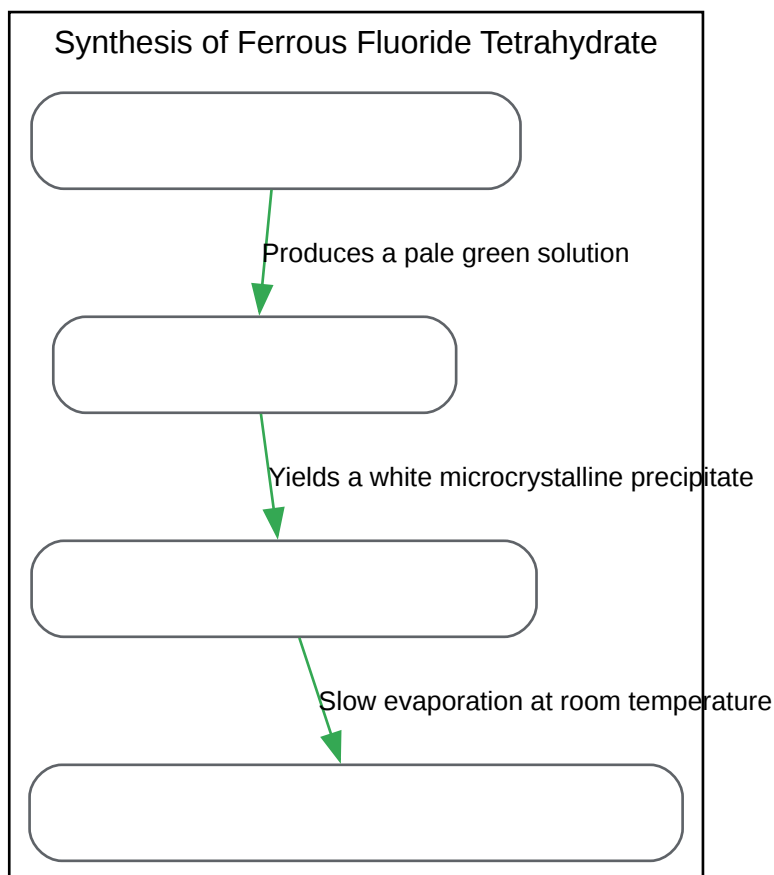
Bond	Distance (Å)
Fe-X (X = average of O and F)	1.955[1][2]
Hydrogen bond 1	2.52[1][2]
Hydrogen bond 2	2.67[1][2]

Experimental Protocols

Synthesis of Ferrous Fluoride Tetrahydrate Single Crystals

The synthesis of ferrous fluoride tetrahydrate single crystals is a multi-step process that begins with the dissolution of iron in hydrofluoric acid, followed by precipitation and recrystallization.

A detailed workflow for the synthesis is provided below:



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Workflow for the synthesis of $\text{FeF}_2 \cdot 4\text{H}_2\text{O}$ crystals.

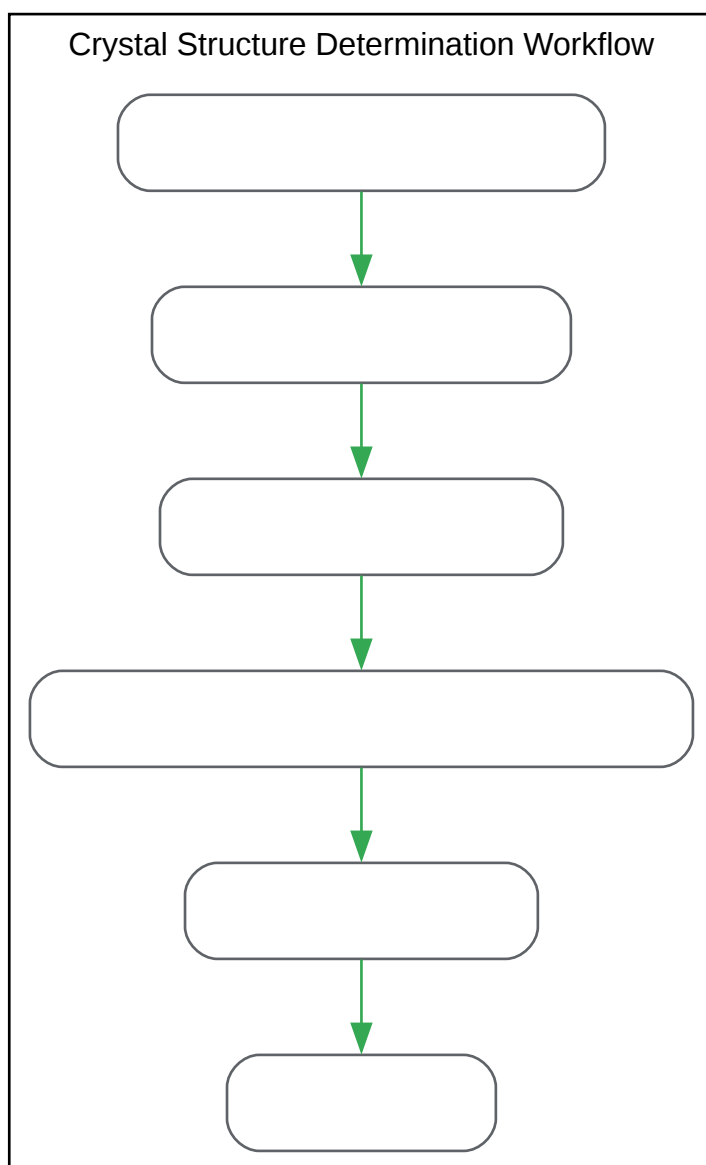
Protocol:

- Dissolution: A pale green solution of iron(II) fluoride is prepared by dissolving metallic iron in warm hydrofluoric acid (HF).^{[1][2]}
- Precipitation: The tetrahydrate is then precipitated from this solution in a white, microcrystalline form by the addition of ethyl alcohol.^{[1][2]}

- Recrystallization: The microcrystalline precipitate is dissolved in water containing a small amount of HF. White crystals of two distinct habits, rhombohedra (form A) and acicular hexagonal prisms (form B), are obtained through slow evaporation at room temperature.^[1]^[2]

Crystal Structure Determination by X-ray Diffraction

The determination of the crystal structure of ferrous fluoride tetrahydrate involves single-crystal X-ray diffraction analysis. The general workflow for this process is outlined below.



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Generalized workflow for single-crystal X-ray diffraction.

General Protocol:

- **Crystal Selection and Mounting:** A suitable single crystal of ferrous fluoride tetrahydrate is selected and mounted on a goniometer head. Due to the material's sensitivity to moist air, the crystal should be sealed in a Lindemann glass capillary.^[2]
- **Data Collection:** The mounted crystal is placed in an X-ray diffractometer. Diffraction data is collected by rotating the crystal in a monochromatic X-ray beam and recording the diffraction pattern at various orientations.
- **Data Processing:** The raw diffraction intensities are corrected for various factors, including Lorentz and polarization effects, and absorption.
- **Structure Solution:** The initial crystal structure model is determined from the processed diffraction data using methods such as the Patterson function or direct methods to determine the phases of the structure factors.
- **Structure Refinement:** The atomic coordinates and displacement parameters of the initial model are refined against the experimental data using least-squares methods to obtain the best fit between the calculated and observed diffraction patterns. For the disordered form of ferrous fluoride tetrahydrate, the refinement involved treating the water and fluoride ligands as a composite "X" atom with an average scattering factor.^[1]
- **Structure Validation:** The final refined structure is validated using various crystallographic checks to ensure its quality and chemical sensibility.

Structural Details and Discussion

The crystal structure of the disordered form of ferrous fluoride tetrahydrate is characterized by an assemblage of discrete $[\text{Fe}(\text{H}_2\text{O})_4\text{F}_2]$ octahedral groups.^{[1][2]} A notable feature is the random orientation of these octahedra, leading to a statistical distribution of the four water molecules and two fluoride ions over twelve possible ligand sites.^{[1][2]} This disorder is a critical aspect of its crystallography.

The iron atom is octahedrally coordinated to six ligands, which are, on average, a mixture of water and fluoride. The Fe-X distance, where X represents the averaged position of oxygen and fluorine, is 1.955 Å.[1][2] These octahedral units are interconnected through a network of hydrogen bonds, with lengths of 2.52 Å and 2.67 Å, which play a crucial role in the stability of the crystal lattice.[1][2]

The anhydrous form of ferrous fluoride (FeF₂) adopts a more ordered rutile-type tetragonal structure.[4][5] The study of both the hydrated and anhydrous forms provides valuable insights into the effects of hydration on the crystal packing and electronic properties of iron compounds.

Conclusion

This technical guide has provided a comprehensive overview of the crystal structure of a disordered form of ferrous fluoride tetrahydrate. The provided crystallographic data, experimental protocols, and workflow diagrams offer a detailed resource for researchers and scientists. The inherent disorder in the ligand positions within the [Fe(H₂O)₄F₂] octahedra is a defining characteristic of this crystal structure, influencing its physical and chemical properties. Further investigations, potentially employing neutron diffraction to precisely locate the hydrogen atoms, could provide a more complete understanding of the hydrogen bonding network and the nature of the disorder.

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